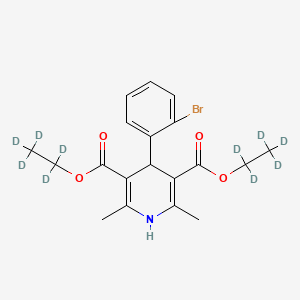
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid-d10 diethyl ester (4-BP-d10-DEE) is a novel compound with potential applications in laboratory experiments and scientific research. It is a brominated derivative of 4-(2-pyridyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (4-PDPA), an already well-studied compound. 4-BP-d10-DEE is an organobromine compound that has a unique structure that makes it attractive for use in a variety of laboratory experiments and scientific research applications.
作用机制
The mechanism of action of 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester is not fully understood. However, it is believed to act as an inhibitor of MAO-B, as well as an agonist of tyrosine hydroxylase. It is also believed to interact with other cellular targets, such as G-protein coupled receptors, to modulate its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit MAO-B activity in vitro, as well as to reduce the production of dopamine and other neurotransmitters in vivo. It has also been shown to reduce inflammation, and to act as an antioxidant.
实验室实验的优点和局限性
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also a potent inhibitor of MAO-B, making it useful for the study of enzyme kinetics. However, it is not a specific inhibitor of MAO-B, so it may not be suitable for the study of specific pathways.
未来方向
There are several potential future directions for research on 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester. It could be used to study the structure-activity relationship of brominated compounds, as well as to develop more specific inhibitors of MAO-B. It could also be used to study the role of MAO-B in the development of neurodegenerative diseases, as well as to develop new therapeutic strategies for these conditions. Additionally, it could be used to study the effects of brominated compounds on other cellular targets, such as G-protein coupled receptors. Finally, it could be used to study the biochemical and physiological effects of brominated compounds in general.
合成方法
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester can be synthesized from 4-PDPA using a two-step synthesis method. The first step involves the preparation of 4-PDPA-d10-DEE by reacting 4-PDPA with a d10-diethyl ester in the presence of a base. The second step involves the bromination of 4-PDPA-d10-DEE with bromine in the presence of a base. The reaction yields this compound as the final product. The reaction is highly efficient and yields a high yield of the desired product.
科学研究应用
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester has potential applications in scientific research. It has been used in the study of enzyme kinetics, as a substrate for the enzyme monoamine oxidase B (MAO-B), and as a model compound for the study of the structure-activity relationship of brominated compounds. It has also been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.
属性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXLILNSZSXPW-JKSUIMTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)
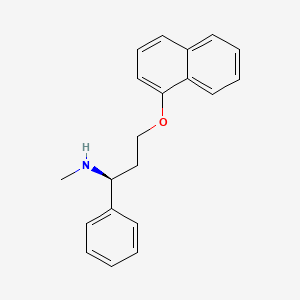
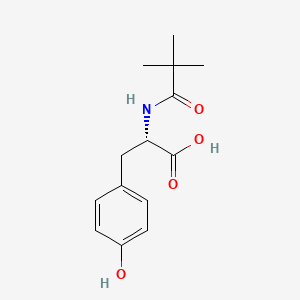
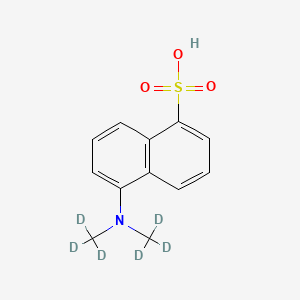


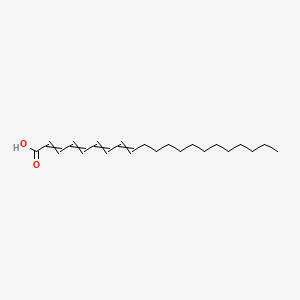
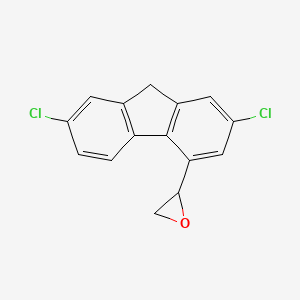

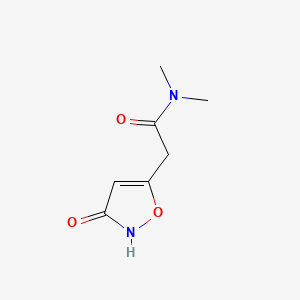
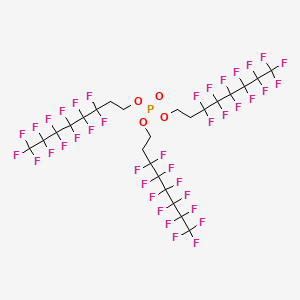
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)